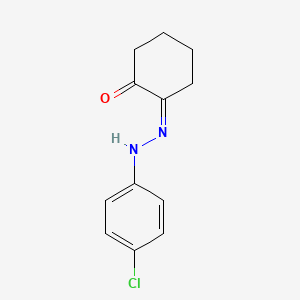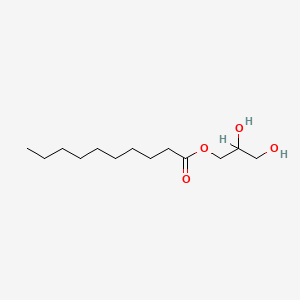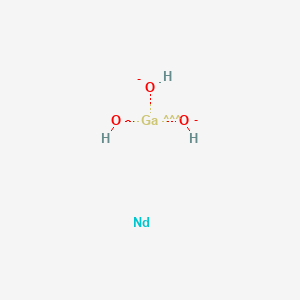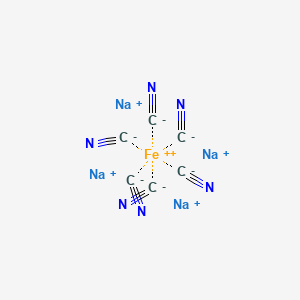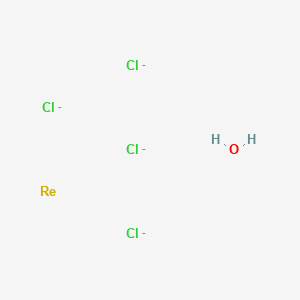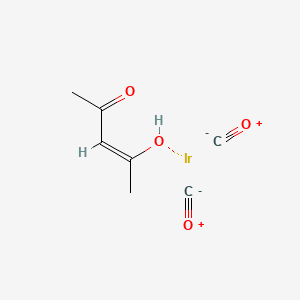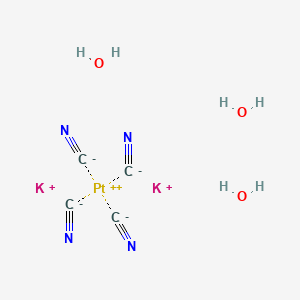
Tetracyanoplatinato(II) de potasio trihidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium tetracyanoplatinate(II) trihydrate is a coordination compound with the chemical formula K₂[Pt(CN)₄]·3H₂O. It is a platinum-based compound that forms almost colorless, rhombic prisms. This compound is known for its high purity and significant platinum content, making it valuable in various scientific and industrial applications .
Aplicaciones Científicas De Investigación
Potassium tetracyanoplatinate(II) trihydrate has numerous applications in scientific research:
Chemistry: It is used in the synthesis of other platinum compounds and as a precursor for various catalytic materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in cancer treatment due to its platinum content.
Industry: It is used in the production of highly conducting materials like Krogmann’s salt, which has applications in electronics
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium tetracyanoplatinate(II) trihydrate can be synthesized through a series of chemical reactions. One common method involves reducing hexachloroplatinic acid (H₂PtCl₆) to tetrachloroplatinic acid (H₂PtCl₄) using an ascorbic acid solution. The resulting H₂PtCl₄ is then treated with potassium hydroxide (KOH) to form a platinum hydroxide precipitate. This precipitate undergoes pressure cyanidation with potassium cyanide (KCN) to yield potassium tetracyanoplatinate(II) trihydrate .
Industrial Production Methods
In industrial settings, the production of potassium tetracyanoplatinate(II) trihydrate follows similar steps but on a larger scale. The process ensures high yield and purity, with the platinum content in the final product ranging from 44.9% to 45.9% .
Análisis De Reacciones Químicas
Types of Reactions
Potassium tetracyanoplatinate(II) trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different platinum oxidation states.
Reduction: It can be reduced to lower oxidation states of platinum.
Substitution: Ligand substitution reactions can occur, where the cyanide ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various ligands for substitution reactions. These reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state platinum compounds, while substitution reactions can produce a variety of platinum-ligand complexes .
Mecanismo De Acción
The mechanism of action of potassium tetracyanoplatinate(II) trihydrate involves its interaction with molecular targets through its platinum center. The platinum atom can form coordination bonds with various ligands, influencing the compound’s reactivity and interactions. These interactions can affect molecular pathways, making the compound useful in catalysis and potential therapeutic applications .
Comparación Con Compuestos Similares
Potassium tetracyanoplatinate(II) trihydrate can be compared with other similar compounds, such as:
Potassium tetracyanopalladate(II): Similar in structure but contains palladium instead of platinum.
Krogmann’s salt: A partially oxidized tetracyanoplatinate complex known for its high electrical conductivity.
Potassium tetracyanonickelate(II): Contains nickel and exhibits different chemical properties compared to the platinum compound.
The uniqueness of potassium tetracyanoplatinate(II) trihydrate lies in its high platinum content and its ability to form highly conducting materials, making it valuable in both research and industrial applications .
Propiedades
IUPAC Name |
dipotassium;platinum(2+);tetracyanide;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CN.2K.3H2O.Pt/c4*1-2;;;;;;/h;;;;;;3*1H2;/q4*-1;2*+1;;;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYQMMCROYLPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.O.O.[K+].[K+].[Pt+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6K2N4O3Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14323-36-5 |
Source


|
| Record name | Potassium tetracyanoplatinate(II) trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What spectroscopic techniques have been used to study Potassium Tetracyanoplatinate(II) Trihydrate and what information do they provide?
A1: One of the key techniques used to study Potassium Tetracyanoplatinate(II) Trihydrate is solid-state ¹³C MAS NMR []. This technique provides valuable information about the structure and bonding within the compound by analyzing the carbon atoms in the cyanide ligands. The chemical shifts observed in the ¹³C NMR spectrum can reveal details about the electronic environment of the carbon atoms, which are influenced by the platinum atom and the surrounding crystal lattice.
Q2: What is the significance of the crystal structure of Potassium Tetracyanoplatinate(II) Trihydrate in the context of conducting materials?
A2: Potassium Tetracyanoplatinate(II) Trihydrate serves as a crucial starting material for the synthesis of partially oxidized conducting cyanoplatinate salts []. Understanding its crystal structure, determined through neutron diffraction, is essential for comprehending the structural changes that occur upon oxidation and their impact on the material's conducting properties. The arrangement of the potassium ions, water molecules, and the planar [Pt(CN)₄]²⁻ anions in the crystal lattice influences the electron transfer pathways, ultimately determining the conductivity of the resulting materials.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
